2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol
Overview
Description
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a difluorophenyl group, a methylamino group, and a phenylethanol moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents to introduce the methylamino and phenylethanol groups. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is usually carried out under inert gas conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methylamino group may also play a role in modulating the compound’s activity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A key intermediate in the synthesis of 2-[(2,4-Difluorophenyl)methyl-methylamino]-1-phenylethanol.
2,4-Difluorophenylmethanol: Another compound with a similar structure but lacking the methylamino group.
Uniqueness
This compound is unique due to the presence of both the difluorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl-methylamino]-1-phenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-19(10-13-7-8-14(17)9-15(13)18)11-16(20)12-5-3-2-4-6-12/h2-9,16,20H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDUBRHZYYZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)CC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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